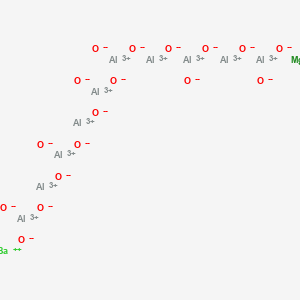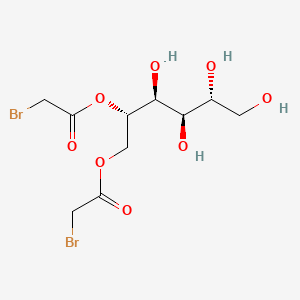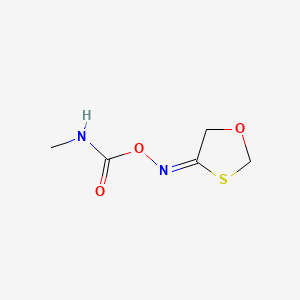
Calcium bis(2-C-(hydroxymethyl)-D-mannonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) is a calcium salt of a sugar acid derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is derived from D-mannose, a sugar monomer that is part of the aldohexose series.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(2-C-(hydroxymethyl)-D-mannonate) typically involves the oxidation of D-mannose to produce D-mannonic acid, followed by the reaction with calcium ions to form the calcium salt. The reaction conditions often include the use of oxidizing agents such as nitric acid or bromine water under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for calcium bis(2-C-(hydroxymethyl)-D-mannonate) may involve biocatalytic processes where enzymes are used to catalyze the oxidation of D-mannose. This method is more environmentally friendly and can be more efficient compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of D-mannuronic acid.
Reduction: Reduction reactions can convert it back to D-mannose or other sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include D-mannuronic acid, D-mannose, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other sugar derivatives and as a chelating agent.
Biology: It is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for metabolic disorders.
Wirkmechanismus
The mechanism of action of calcium bis(2-C-(hydroxymethyl)-D-mannonate) involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This can influence enzymatic activities and metabolic pathways. Additionally, its sugar moiety can interact with carbohydrate receptors on cell surfaces, influencing cellular signaling and transport processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other calcium salts of sugar acids such as calcium gluconate, calcium lactate, and calcium ascorbate. These compounds share similar properties in terms of solubility and reactivity but differ in their specific applications and biological effects .
Uniqueness
What sets calcium bis(2-C-(hydroxymethyl)-D-mannonate) apart is its specific structure derived from D-mannose, which imparts unique biochemical properties. Its ability to chelate metal ions and interact with carbohydrate receptors makes it particularly useful in both research and industrial applications .
Eigenschaften
CAS-Nummer |
97334-72-0 |
|---|---|
Molekularformel |
C14H26CaO16 |
Molekulargewicht |
490.42 g/mol |
IUPAC-Name |
calcium;(2S,3S,4S)-2,3,4,5,6-pentahydroxy-5-(hydroxymethyl)hexanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-7(15,2-9)5(12)3(10)4(11)6(13)14;/h2*3-5,8-12,15H,1-2H2,(H,13,14);/q;;+2/p-2/t2*3-,4+,5+;/m11./s1 |
InChI-Schlüssel |
CODDTHODRLRBRO-GDQVUBHPSA-L |
Isomerische SMILES |
C(C(CO)([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O.C(C(CO)([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)




